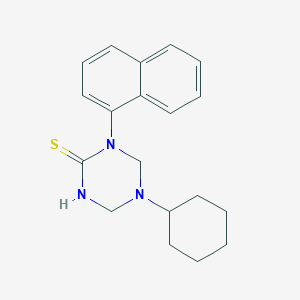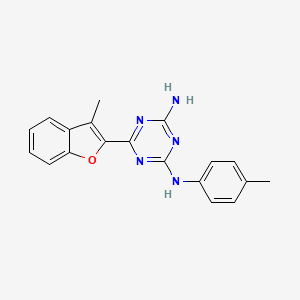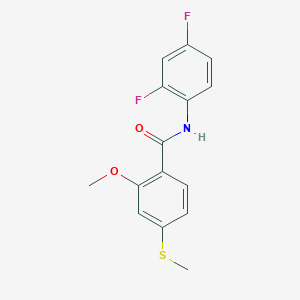
N-(5-chloro-2-pyridinyl)-2-quinolinecarboxamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-(5-chloro-2-pyridinyl)-2-quinolinecarboxamide is a chemical compound that has been extensively studied in scientific research for its potential applications in various fields. This compound is also known as IQ-1S and has been synthesized using different methods.
作用機序
The mechanism of action of IQ-1S involves the inhibition of the Wnt/β-catenin signaling pathway. This pathway plays a critical role in cell proliferation, differentiation, and survival. IQ-1S binds to the protein TCF/LEF, which is involved in the transcription of genes regulated by the Wnt/β-catenin pathway. This binding prevents the interaction of TCF/LEF with β-catenin, which is necessary for the activation of the pathway. As a result, the downstream targets of the pathway are not activated, leading to the suppression of cell growth and proliferation.
Biochemical and Physiological Effects:
IQ-1S has been shown to have various biochemical and physiological effects. In cancer cells, IQ-1S inhibits the growth and proliferation of cancer cells by suppressing the Wnt/β-catenin pathway. In neural stem cells, IQ-1S enhances the differentiation of stem cells into neurons, which could potentially be used for the treatment of neurodegenerative diseases. In immune cells, IQ-1S modulates the immune response by inhibiting the production of pro-inflammatory cytokines.
実験室実験の利点と制限
IQ-1S has several advantages for lab experiments. It is a potent inhibitor of the Wnt/β-catenin pathway, making it an ideal tool for studying the role of this pathway in various biological processes. IQ-1S is also stable and easy to synthesize, making it readily available for use in experiments. However, IQ-1S has some limitations. It has low solubility in water, which can make it difficult to work with in aqueous solutions. Additionally, IQ-1S has not been extensively studied in vivo, so its potential toxicity and side effects are not well understood.
将来の方向性
There are several future directions for the study of IQ-1S. One direction is to further investigate its potential applications in cancer research, neurobiology, and immunology. Another direction is to explore the use of IQ-1S as a therapeutic agent for the treatment of various diseases. Additionally, further studies are needed to understand the potential toxicity and side effects of IQ-1S in vivo. Finally, the development of more efficient synthesis methods and analogs of IQ-1S could lead to the discovery of new compounds with even greater potential for scientific research.
合成法
IQ-1S can be synthesized using various methods. One of the common methods involves the reaction of 5-chloro-2-pyridinecarboxylic acid with 2-aminobenzoic acid in the presence of a coupling agent such as N,N'-carbonyldiimidazole (CDI) or 1-ethyl-3-(3-dimethylaminopropyl) carbodiimide (EDC). The reaction mixture is then heated to form IQ-1S. Other methods involve the use of different coupling agents and solvents.
科学的研究の応用
IQ-1S has been extensively studied for its potential applications in various fields such as cancer research, neurobiology, and immunology. In cancer research, IQ-1S has been shown to inhibit the Wnt/β-catenin signaling pathway, which is involved in the development and progression of various cancers. This inhibition leads to the suppression of cancer cell growth and proliferation. In neurobiology, IQ-1S has been shown to enhance the differentiation of neural stem cells into neurons, which could potentially be used for the treatment of neurodegenerative diseases. In immunology, IQ-1S has been shown to modulate the immune response by inhibiting the production of pro-inflammatory cytokines.
特性
IUPAC Name |
N-(5-chloropyridin-2-yl)quinoline-2-carboxamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H10ClN3O/c16-11-6-8-14(17-9-11)19-15(20)13-7-5-10-3-1-2-4-12(10)18-13/h1-9H,(H,17,19,20) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YCMBEPVEXUGHKC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C=CC(=N2)C(=O)NC3=NC=C(C=C3)Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H10ClN3O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
283.71 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![N-(6-methyl-1,3-benzothiazol-2-yl)-2-[(4-methylphenyl)thio]acetamide](/img/structure/B5867213.png)
![3-[4-(diethylamino)phenyl]-2-(4-nitrophenyl)acrylonitrile](/img/structure/B5867218.png)
![3-[2-(2-chlorophenyl)-8,9-dimethyl-7H-pyrrolo[3,2-e][1,2,4]triazolo[1,5-c]pyrimidin-7-yl]-N,N-dimethyl-1-propanamine](/img/structure/B5867220.png)

![5-allyl-8-mercapto-2,3-dimethylthieno[3,2-e][1,2,4]triazolo[4,3-a]pyrimidin-4(5H)-one](/img/structure/B5867232.png)
![2-chloro-1,3-dimethyl-5-[(3-nitrobenzyl)oxy]benzene](/img/structure/B5867243.png)


![N-{4-[2-(2-quinolinylthio)acetyl]phenyl}acetamide](/img/structure/B5867251.png)
![2-[(2-chloro-6-fluorobenzyl)thio]-N-(3,4-dimethylphenyl)acetamide](/img/structure/B5867265.png)

![[(4-{[(4-ethoxyphenyl)sulfonyl]amino}-1-hydroxy-2-naphthyl)thio]acetic acid](/img/structure/B5867278.png)
![N-{[3-(4-methoxyphenyl)isoxazol-5-yl]methyl}-4-(trifluoromethoxy)benzamide](/img/structure/B5867281.png)